molecular formula C48H44Cl5MnN8 B1667322 Unii-BN93L2NT5I CAS No. 219818-60-7

Unii-BN93L2NT5I

Cat. No. B1667322
M. Wt: 965.1 g/mol
InChI Key: UGVOBAHBYOONQU-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

BMX-010, also known as AEOL-10113, is Porphyrin-Based SOD Mimic.

Scientific Research Applications

Nanoparticle Synthesis

Unii-BN93L2NT5I is involved in the synthesis of inorganic nanoparticles. This process is crucial in the field of material science, particularly for developing new semiconducting materials. These advancements have significant implications for industries like electronics, where they have led to the evolution from vacuum tubes to modern microchips (Cushing, Kolesnichenko, & O'connor, 2004).

Biomedical Applications

Unii-BN93L2NT5I has been explored for its potential in biomedical applications. Specifically, boron nitride nanotubes (BNNTs) associated with this compound have shown promise as biosensors and nanovectors for delivering proteins, drugs, and genes. A study detailed the synthesis, purification, and functionalization of BNNTs for in vitro assays, highlighting their non-toxicity and efficiency in gene transfection, pointing to their potential in nonviral-based therapy (Ferreira, Hollanda, Lancellotti, & de Sousa, 2015).

Biofilm and Microbial Community Research

Mass Spectrometry Imaging (MSI) techniques, which could involve compounds like Unii-BN93L2NT5I, are increasingly used to study microbial communities. MSI offers detailed chemical and spatial information, making it a valuable tool for understanding the complexity of microbial ecologies and the chemical interactions within them (Dunham, Ellis, Li, & Sweedler, 2016).

Protein Sequence Knowledgebase

The Universal Protein Resource (UniProt), though not directly linked to Unii-BN93L2NT5I, is a relevant resource in scientific research. It provides comprehensive, classified, and annotated protein sequence information, facilitating research across various fields, including those that may involve Unii-BN93L2NT5I (The UniProt Consortium, 2009).

properties

CAS RN

219818-60-7

Product Name

Unii-BN93L2NT5I

Molecular Formula

C48H44Cl5MnN8

Molecular Weight

965.1 g/mol

IUPAC Name

manganese(3+);(20Z)-5,10,15-tris(1-ethylpyridin-1-ium-2-yl)-20-(1-ethylpyridin-2-ylidene)porphyrin-22-ide;pentachloride

InChI

InChI=1S/C48H44N8.5ClH.Mn/c1-5-53-29-13-9-17-41(53)45-33-21-23-35(49-33)46(42-18-10-14-30-54(42)6-2)37-25-27-39(51-37)48(44-20-12-16-32-56(44)8-4)40-28-26-38(52-40)47(36-24-22-34(45)50-36)43-19-11-15-31-55(43)7-3;;;;;;/h9-32H,5-8H2,1-4H3;5*1H;/q+2;;;;;;+3/p-5

InChI Key

UGVOBAHBYOONQU-UHFFFAOYSA-I

Isomeric SMILES

CCN\1C=CC=C/C1=C\2/C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]

SMILES

CCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]

Canonical SMILES

CC[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMX-010;  BMX-010;  BMX-010;  AEOL-10113;  AEOL-10113;  AEOL-10113; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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